Aminocarbonylation: Bis- vs. Mono-Functionalization
In a direct head-to-head comparison under identical palladium-catalyzed aminocarbonylation conditions, 5-iodo-2-methylpyridazin-3-one yields only mono-carboxamide products, while 4,5-dibromo-2-methylpyridazin-3-one exclusively forms 4,5-dicarboxamides when primary amines are used [1]. The dibromo derivative exhibits unexpectedly high reactivity, with no detectable mono-aminocarbonylation intermediates observed [1].
| Evidence Dimension | Aminocarbonylation product distribution |
|---|---|
| Target Compound Data | Exclusive 4,5-dicarboxamide formation with primary amines |
| Comparator Or Baseline | 5-Iodo-2-methylpyridazin-3-one: mono-carboxamide only |
| Quantified Difference | Complete shift in reaction outcome from mono- to bis-functionalization |
| Conditions | Palladium-catalyzed aminocarbonylation, DMF, atmospheric CO, primary amine nucleophiles |
Why This Matters
This reactivity difference is critical for medicinal chemists requiring bis-functionalized pyridazinone scaffolds for structure-activity relationship (SAR) studies or library synthesis.
- [1] Takács, A.; et al. Functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation. Tetrahedron 2012, 68, 7855-7860. View Source
